Lipophilicity and Polar Surface Area Differentiation Versus 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 66.4 Ų, which differentiates it from the 7-chloro-only analog (CAS 86-47-5) that has LogP = 2.29 and TPSA = 70.42 Ų . The 8-fluoro substituent increases logP by +0.31 units and decreases TPSA by 4.0 Ų relative to the mono-chlorinated comparator, a magnitude that class-level SAR indicates can meaningfully influence membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; TPSA = 66.4 Ų |
| Comparator Or Baseline | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 86-47-5): LogP = 2.29; TPSA = 70.42 Ų |
| Quantified Difference | ΔLogP = +0.31; ΔTPSA = −4.0 Ų |
| Conditions | Computed values from Alfa Chemistry (XLogP3-AA) and Chem960 database (LogP, PSA); measured under standard prediction models |
Why This Matters
Higher logP and lower TPSA predict improved passive membrane permeability, meaning analogs built on this scaffold may exhibit superior cell penetration before any biological optimization, a procurement-relevant filter for compound library selection.
- [1] Dove, S., Coats, E. A., Shah, K. J., & Baker, J. K. (1985). 7-Substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents. Journal of Medicinal Chemistry, 28(4), 447–451. DOI: 10.1021/jm00382a010 View Source
